

Spectroscopic Profile of 3,5-Dibromo-2-methylpyridin-4-amine: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methylpyridin-4-amine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available spectroscopic data for the compound **3,5-Dibromo-2-methylpyridin-4-amine**. Due to the limited availability of experimental data for this specific molecule in public databases, this document also includes illustrative data from its structural isomer, 3,5-Dibromo-4-methylpyridin-2-amine, to provide a comprehensive analytical perspective for researchers in the field.

Introduction

3,5-Dibromo-2-methylpyridin-4-amine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The precise characterization of such molecules is fundamental for their application in synthesis and biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in confirming the identity, purity, and structure of these compounds.

Note on Data Availability: Extensive searches for experimental spectroscopic data (NMR and IR) for **3,5-Dibromo-2-methylpyridin-4-amine** did not yield specific results. Therefore, this guide presents predicted mass spectrometry data for the target compound. For illustrative purposes, experimental ^1H NMR data for the closely related isomer, 3,5-Dibromo-4-methylpyridin-2-amine, is provided. Expected IR and ^{13}C NMR characteristics are discussed based on the analysis of similar molecular structures.

Spectroscopic Data

Mass Spectrometry (MS) of 3,5-Dibromo-2-methylpyridin-4-amine

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For **3,5-Dibromo-2-methylpyridin-4-amine** (Molecular Formula: $C_6H_6Br_2N_2$), the predicted mass spectral data is summarized below.

Adduct	m/z (Predicted)
$[M+H]^+$	264.89705
$[M+Na]^+$	286.87899
$[M-H]^-$	262.88249
$[M+NH_4]^+$	281.92359
$[M+K]^+$	302.85293
$[M]^+$	263.88922

Data sourced from predicted values.[\[1\]](#)

NMR Spectroscopy

2.2.1. 1H NMR Data of 3,5-Dibromo-4-methylpyridin-2-amine (Isomer)

The following 1H NMR data is for the structural isomer, 3,5-Dibromo-4-methylpyridin-2-amine, and is provided for illustrative purposes.

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.08	s (singlet)	Pyridine H
4.95	bs (broad singlet)	NH_2
2.51	s (singlet)	CH_3
Solvent: $CDCl_3$ [2] [3]		

2.2.2. ^{13}C NMR Data of **3,5-Dibromo-2-methylpyridin-4-amine** (Expected)

Experimental ^{13}C NMR data for **3,5-Dibromo-2-methylpyridin-4-amine** is not readily available. However, based on the structure, the following chemical shift ranges can be expected for the carbon atoms.

Carbon Atom	Expected Chemical Shift (δ) ppm
C-CH ₃	15 - 25
C-Br	110 - 125
C-NH ₂	140 - 155
Quaternary carbons in pyridine ring	130 - 160

Infrared (IR) Spectroscopy

Experimental IR data for **3,5-Dibromo-2-methylpyridin-4-amine** is not available in the searched resources. The expected characteristic absorption bands based on its functional groups are listed below.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3300 - 3500 (typically two bands for -NH ₂)
C-H (aromatic)	Stretching	3000 - 3100
C-H (aliphatic)	Stretching	2850 - 3000
C=C, C=N (pyridine ring)	Stretching	1400 - 1600
N-H	Bending	1550 - 1650
C-Br	Stretching	500 - 650

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution to an NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Pulse angle: 30-45 degrees
 - Spectral width: Appropriate for the expected chemical shift range.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

^{13}C NMR Spectroscopy:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Parameters:
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

- Pulse program: A standard proton-decoupled pulse sequence.
- Processing: Similar to ^1H NMR, the spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Analysis: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

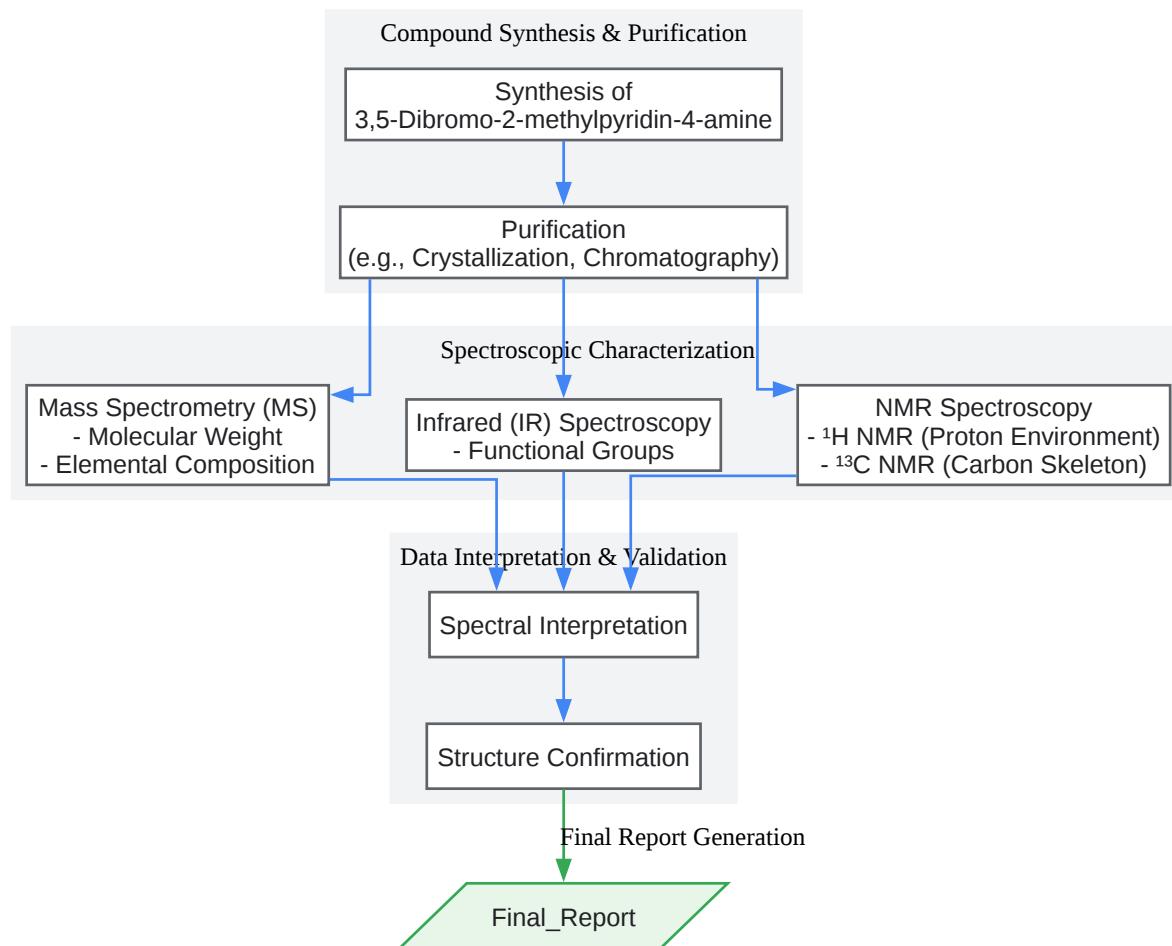
- Ionization is achieved using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

- Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
- Analysis Mode: The instrument is operated in either positive or negative ion mode to detect different adducts.
- Mass Range: A suitable mass range is scanned to detect the molecular ion and its isotopic pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with **3,5-Dibromo-2-methylpyridin-4-amine** and related compounds. While experimental data for the title

compound remains elusive in the public domain, the provided information on its predicted properties and the experimental data of a close isomer offer valuable insights for analytical and synthetic applications.

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